molecular formula C17H15N3OS B4695747 1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone

1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone

Cat. No.: B4695747
M. Wt: 309.4 g/mol
InChI Key: IOFONJBNPOLGNI-UHFFFAOYSA-N
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Description

1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is a complex organic compound that features a unique structure combining a thienyl group, a dihydropyrimido[1,2-a][1,3]benzimidazole core, and an ethanone moiety

Properties

IUPAC Name

1-(2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-10-15(11(2)21)16(14-8-5-9-22-14)20-13-7-4-3-6-12(13)19-17(20)18-10/h3-9,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFONJBNPOLGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone typically involves multi-step organic reactions. The starting materials often include 2-thiophenecarboxaldehyde and 2-methyl-4-aminopyrimidine. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2-thiophenecarboxaldehyde with 2-methyl-4-aminopyrimidine under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyrimido[1,2-a][1,3]benzimidazole core.

    Acylation: The final step involves the acylation of the core structure with ethanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the ethanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the ethanone moiety can produce alcohols.

Scientific Research Applications

1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methyl-2-thienyl)ethanone: A simpler analog with a thienyl group and ethanone moiety.

    2-Acetyl-4-methylthiophene: Another related compound with similar functional groups.

Uniqueness

1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone
Reactant of Route 2
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1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone

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